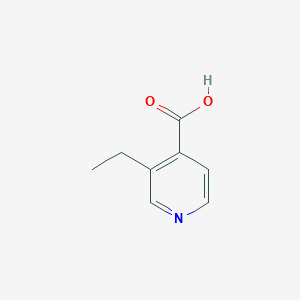

3-Ethylisonicotinic acid

Description

Historical Perspectives on Pyridine (B92270) Carboxylic Acid Research

The study of pyridine and its derivatives has a rich history dating back to the 19th century. In 1846, pyridine was first isolated from coal tar, a discovery that opened the door to the exploration of a new class of heterocyclic compounds. openaccessjournals.comrsc.org The structural similarity of pyridine to benzene, with one carbon atom replaced by a nitrogen atom, was proposed by Wilhelm Körner in 1869 and James Dewar in 1871 and later confirmed experimentally. wikipedia.orgresearchgate.net This structural understanding was a pivotal moment, as it laid the groundwork for predicting the reactivity and properties of pyridine derivatives.

The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide. wikipedia.orgresearchgate.net A major advancement in the synthesis of pyridine derivatives came in 1881 with the development of the Hantzsch pyridine synthesis. wikipedia.org

The significance of pyridine carboxylic acids in biological systems became evident with the discovery of nicotinic acid (niacin or vitamin B3), a pyridine-3-carboxylic acid, and its role in preventing pellagra. researchgate.net A major breakthrough in the medicinal application of pyridine carboxylic acids came in the early 1950s with the discovery of the anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid). laskerfoundation.orgwikipedia.org This discovery, stemming from research into derivatives of isonicotinic acid, revolutionized the treatment of tuberculosis and highlighted the therapeutic potential of this class of compounds. laskerfoundation.orgwikipedia.orgdovepress.comnih.gov Isoniazid (B1672263), a pro-drug, is activated by the mycobacterial enzyme KatG and works by inhibiting the synthesis of the mycobacterial cell wall. wikipedia.org The success of isoniazid spurred further research into other derivatives of pyridine carboxylic acids for various therapeutic applications. dovepress.comnih.gov

Current Scientific Significance and Research Trajectories of 3-Ethylisonicotinic Acid

In recent years, this compound has emerged as a compound of interest in several research areas, primarily driven by its utility as a synthetic intermediate in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry:

A significant area of research involving this compound is in the synthesis of novel compounds with potential biological activity. For instance, it has been used in the synthesis of inhibitors for enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer therapy. google.com One documented synthesis involves the amide coupling of this compound with 6-amino-3,4-dihydroquinolin-2(1H)-one to produce 3-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isonicotinamide. This reaction highlights the utility of the carboxylic acid group for forming amide bonds, a common linkage in many biologically active molecules.

Furthermore, derivatives of pyridine carboxylic acids, the parent class of this compound, are actively being investigated for a wide range of therapeutic applications, including as antimicrobial and antiviral agents. openaccessjournals.comrsc.org The ability to modify the pyridine ring and the carboxylic acid group allows for the fine-tuning of a molecule's properties to enhance its activity and selectivity for specific biological targets. The ethyl group at the 3-position of this compound can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological macromolecules.

Materials Science:

The field of materials science has also seen the application of pyridine carboxylic acids and their derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.comrsc.orgnih.gov These materials are formed by the self-assembly of metal ions and organic ligands, such as pyridine carboxylic acids. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional structures. nih.gov

While specific research on this compound in the formation of coordination polymers is not extensively documented in the provided search results, the principles of coordination chemistry suggest its potential as a ligand. The ethyl group could influence the packing of the resulting polymeric structure and its properties, such as porosity and stability. The development of new coordination polymers with tailored properties for applications in gas storage, separation, and catalysis is an active area of research. nih.gov

Synthesis and Chemical Properties:

The synthesis of this compound itself has been described. One method involves the hydrolysis of its corresponding ester, methyl 3-ethylisonicotinate, using a base such as sodium hydroxide (B78521). google.com

Basic chemical and physical properties of this compound are also known. It is a white to off-white solid with a molecular weight of 151.16 g/mol . cymitquimica.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | cymitquimica.com |

| Molecular Weight | 151.16 g/mol | cymitquimica.comsigmaaldrich.com |

| Appearance | White to off-white solid | cymitquimica.com |

| IUPAC Name | 3-ethylpyridine-4-carboxylic acid | sigmaaldrich.com |

| Synonyms | 3-Ethyl-4-pyridinecarboxylic acid, Isonicotinic acid, 3-ethyl- | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELWRZUDWJQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665681 | |

| Record name | 3-Ethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-54-0 | |

| Record name | 3-Ethylisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylisonicotinic Acid

Established Reaction Pathways and Precursor Utilization

Traditional syntheses of pyridine (B92270) derivatives often rely on the construction of the heterocyclic ring from acyclic precursors or the modification of existing pyridine rings. For 3-Ethylisonicotinic acid, two key established pathways involve the saponification of its corresponding ester and condensation reactions to build the pyridine ring system.

A common and straightforward method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. Saponification, or base-catalyzed hydrolysis, is particularly effective as the reaction is irreversible, leading to high yields of the carboxylate salt. chemguide.co.uklibretexts.org

The synthesis of this compound can be readily achieved by heating its precursor, Methyl 3-Ethylisonicotinate, under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. The reaction is driven to completion by the final, irreversible deprotonation of the resulting carboxylic acid by the methoxide, forming the highly stable sodium 3-ethylisonicotinate salt and methanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final this compound product. chemguide.co.uk

Table 1: Typical Reaction Parameters for Saponification of Methyl 3-Ethylisonicotinate

| Parameter | Value/Condition | Purpose |

| Starting Material | Methyl 3-Ethylisonicotinate | Ester precursor |

| Reagent | Sodium Hydroxide (NaOH) | Base for hydrolysis |

| Solvent | Water/Ethanol mixture | Dissolves reactants |

| Temperature | Reflux | Increases reaction rate |

| Reaction Time | 1-4 hours | To ensure complete hydrolysis |

| Work-up Step | Acidification (e.g., HCl) | Protonates the carboxylate salt |

This method's primary advantage is its simplicity and typically high conversion rate. The main consideration is the effective purification of the final product from the salts generated during neutralization.

Ring-forming condensation reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of the pyridine core from simple, acyclic precursors. The Hantzsch and Guareschi-Thorpe syntheses are classic examples of such multi-component reactions. chemtube3d.comrsc.org A plausible pathway to this compound can be envisioned through a modification of the Guareschi-Thorpe reaction.

This reaction typically involves the condensation of a β-ketoester with cyanoacetamide (or an alkyl cyanoacetate) in the presence of an ammonia (B1221849) source to form a substituted 2-pyridone. quimicaorganica.org To achieve the 3-ethyl-4-carboxy substitution pattern, a precursor such as ethyl 2-cyano-3-ethyl-3-hydroxy-pent-4-enoate could be cyclized with ammonia. A more direct, albeit theoretical, approach might involve the condensation of a precursor like Ethyl Propionyl-Pyruvate with cyanoacetamide. The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by dehydration to form the stable aromatic pyridine ring. The nitrile group can then be hydrolyzed to the desired carboxylic acid.

Table 2: Precursors for a Modified Guareschi-Thorpe Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Potential Intermediate |

| Ethyl Propionyl-Pyruvate | Cyanoacetamide | Ammonia / Ammonium Acetate | 3-Ethyl-5-cyano-6-oxo-1,6-dihydropyridine-4-carboxylic acid |

These condensation reactions offer the advantage of building a highly functionalized pyridine ring in a single synthetic sequence, demonstrating high atom economy. rsc.org

Exploration of Novel Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of efficient, sustainable, and environmentally benign processes. This has led to the exploration of chemo-enzymatic and green chemistry routes for the synthesis of heterocyclic compounds like this compound.

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. frontiersin.org For the synthesis of nicotinic acid and its derivatives, enzymes such as nitrilases have proven highly effective. nih.govmdpi.com A potential chemo-enzymatic route to this compound would involve the chemical synthesis of a precursor, 3-ethyl-4-cyanopyridine, followed by an enzymatic hydrolysis step.

Nitrilase enzymes, often derived from microorganisms like Rhodococcus rhodochrous, can hydrolyze the nitrile group directly to a carboxylic acid in a single step under mild, aqueous conditions (neutral pH, room temperature). nih.gov This approach avoids the harsh acidic or basic conditions required for chemical hydrolysis, which can lead to side reactions and the generation of significant waste. researchgate.net

This two-step process can be outlined as:

Chemical Synthesis: A suitable chemical method, such as the reaction of 3-ethyl-4-halopyridine with a cyanide salt, is used to prepare 3-ethyl-4-cyanopyridine.

Enzymatic Hydrolysis: The synthesized cyanopyridine is treated with a nitrilase-containing microorganism or an isolated nitrilase enzyme to produce this compound with high selectivity and yield. researchgate.net

This method represents a greener alternative to purely chemical pathways for the final conversion step.

Green chemistry principles aim to reduce the environmental impact of chemical processes. frontiersin.org For pyridine synthesis, this often involves the use of one-pot, multi-component reactions, alternative energy sources like microwaves, and environmentally benign solvents. nih.govwikipedia.org

The established condensation reactions, such as the Hantzsch or Guareschi-Thorpe syntheses, are inherently green as they are multi-component reactions that build molecular complexity in a single step, thus reducing waste from intermediate purification. rsc.orgwikipedia.org The sustainability of these methods can be further enhanced:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. jocpr.comacs.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. wikipedia.org Recent advancements in the Guareschi-Thorpe reaction have demonstrated its efficacy in aqueous media. rsc.org

Catalyst Choice: Employing reusable, non-toxic catalysts instead of stoichiometric corrosive reagents aligns with green chemistry principles.

A one-pot, microwave-assisted, multi-component synthesis in an aqueous medium would represent an ideal green route for producing the core pyridine structure of this compound.

Process Optimization and Yield Enhancement Strategies

For the synthesis of this compound, several parameters can be optimized. In condensation reactions, the choice of catalyst, solvent, and temperature can significantly impact the reaction rate and final yield. nih.gov For instance, screening different Lewis or Brønsted acid catalysts could enhance the rate of cyclization.

Table 3: Parameters for Optimization in Pyridine Synthesis

| Parameter | Variable Conditions | Goal |

| Solvent | Toluene, Ethanol, DMF, Water, Solvent-free | Improve solubility, increase yield, reduce environmental impact |

| Catalyst | p-TSA, FeCl₃, Ionic Liquids, Enzymes | Increase reaction rate, improve selectivity, enable milder conditions |

| Temperature | Room Temperature to Reflux / Microwave | Minimize side reactions, reduce energy consumption |

| Reaction Time | Monitored by TLC/HPLC | Ensure reaction completion while avoiding product degradation |

Chemical Modifications and Derivatization Strategies of 3 Ethylisonicotinic Acid

Synthesis of Novel Analogues and Derivatives

The synthetic exploration of 3-ethylisonicotinic acid has primarily centered on modifications of its carboxylic acid group and the functionalization of the pyridine (B92270) ring. These efforts aim to generate libraries of new compounds with potentially enhanced biological activities or tailored physicochemical properties.

Amide and Thiocarboxamide Derivatives

The synthesis of thiocarboxamide derivatives from this compound is a less common but potentially valuable modification. Thionating agents, such as Lawesson's reagent, are often used to convert the corresponding amides into their thio-analogues. This transformation, which replaces the carbonyl oxygen with a sulfur atom, can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.

A series of amide derivatives can be synthesized from various substituted anilines and amino acid esters, leading to compounds with a range of biological potentials. sphinxsai.com While not specifically detailing this compound, the general methodologies are applicable. For instance, thiophene (B33073) carboxamide derivatives have been synthesized and evaluated for their anticancer properties, providing a template for potential applications of this compound amides. nih.gov

Table 1: Representative Amide Derivatives of Carboxylic Acids This table is illustrative of general amide synthesis and does not represent specific derivatives of this compound due to a lack of available data.

| Derivative | Amine Reactant | Coupling Method | Potential Application |

|---|---|---|---|

| N-aryl amide | Substituted anilines | DCC/DMAP | Antimicrobial |

| N-benzyl amide | Benzylamine | EDC/HOBt | Anticonvulsant |

| Amino acid conjugate | Amino acid esters | Reflux in methanol | Antimicrobial |

Esterification and Etherification Studies

Esterification of this compound is a straightforward method for modifying its polarity and pharmacokinetic profile. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. libretexts.orgmasterorganicchemistry.comcerritos.eduorganic-chemistry.org This reaction is typically performed under reflux conditions, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com Various alcohols, from simple alkanols to more complex structures, can be used to generate a diverse library of esters. libretexts.org

Etherification studies on this compound itself are not extensively reported. However, general strategies for the etherification of pyridine derivatives could be applied. For instance, if a hydroxyl group were introduced onto the pyridine ring, standard Williamson ether synthesis conditions could be employed. organic-chemistry.org

Table 2: General Esterification Reactions of Carboxylic Acids This table illustrates common esterification methods applicable to this compound.

| Ester Type | Alcohol Reactant | Catalyst | Reaction Condition |

|---|---|---|---|

| Methyl ester | Methanol | Sulfuric Acid | Reflux |

| Ethyl ester | Ethanol | Dry HCl gas | Heating |

| Propyl ester | Propanol | Sulfuric Acid | Reflux |

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various reagents. The existing ethyl and carboxyl groups direct further substitution to specific positions. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. However, nucleophilic aromatic substitution is more feasible, particularly if a leaving group is present on the ring.

Recent advancements have focused on the regioselective functionalization of pyridines via the formation of pyridyne intermediates. nih.govrsc.org For instance, a 3-chloropyridine (B48278) can undergo lithiation and subsequent treatment with a Grignard reagent to form a 3,4-pyridyne, which can then be trapped by a nucleophile and an electrophile to introduce two new substituents at the 3- and 4-positions. nih.govrsc.org While this specific strategy would require modification of the starting material, it highlights the potential for complex functionalization of the pyridine core. Another approach involves the metal-free, Lewis acid-mediated phosphonation of pyridines, which shows high regioselectivity for the C4-position. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The synthesis of a diverse set of derivatives of this compound is a prerequisite for conducting systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These investigations are crucial for identifying the key structural features responsible for a desired biological activity or physicochemical property.

Conformational Analysis of Derivatized Compounds

The three-dimensional conformation of a molecule plays a critical role in its interaction with biological targets. Conformational analysis of this compound derivatives can be performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. nih.gov For example, proton NMR has been used to determine that the aromatase inhibitor rogletimide, which contains a 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione structure, exists in a conformation where the pyridyl ring is in an axial position. nih.gov This information is vital for understanding how the molecule binds to its target enzyme. nih.gov Computational methods can further provide insights into the preferred conformations and the energy barriers between them. researchgate.net

Biological and Pharmacological Investigations of 3 Ethylisonicotinic Acid and Its Analogues

Enzymatic Inhibition and Modulation Studies

The interaction of 3-ethylisonicotinic acid and its analogues with various enzyme systems is a key area of research, with potential implications for therapeutic development.

Aldehyde Dehydrogenase Isoform 1a3 (ALDH1a3) Inhibition Mechanisms

While research into specific inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) is an active field, particularly in the context of cancer therapy, there is currently no direct scientific literature available that specifically investigates the inhibitory action of this compound on this enzyme isoform. The human ALDH superfamily comprises 19 isozymes with significant physiological and toxicological functions. nih.gov The ALDH1A subfamily, including ALDH1A3, is crucial for the biosynthesis of retinoic acid, a key regulator of cellular homeostasis. nih.gov Increased expression of ALDH isozymes has been observed in various cancers and is associated with cancer relapse. nih.gov

Investigation of Other Enzyme Targets and Pathways

Currently, there is a lack of specific research detailing the inhibitory or modulatory effects of this compound on other enzyme targets and pathways.

Antimicrobial and Antitubercular Research Focus

A significant area of investigation for isonicotinic acid derivatives has been in the field of antimicrobial and particularly antitubercular research.

Role in the Metabolism and Activity of Antitubercular Agents (e.g., Ethionamide-related studies)

Ethionamide (B1671405) (ETH), a crucial second-line antitubercular drug, is a prodrug that requires activation by a mycobacterial enzyme to exert its antimicrobial effect. nih.govpatsnap.com This activation is carried out by the flavin monooxygenase EthA. nih.govpatsnap.com The mechanism of action of activated ethionamide is believed to be similar to that of isoniazid (B1672263) (INH), another cornerstone antitubercular drug, involving the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. patsnap.com

Ethionamide is structurally an analogue of isoniazid. nih.gov The metabolism of ethionamide is a complex process. It is oxidized to an S-oxide metabolite, which exhibits greater activity than the parent drug. nih.govresearchgate.net Further metabolism can lead to the formation of 2-ethyl-4-amidopyridine. nih.gov While this compound is structurally related to ethionamide, current scientific literature does not explicitly detail its formation as a direct metabolite of ethionamide or its specific role in the drug's antitubercular activity.

In Vitro Evaluation of Pathogen Inhibition

Agricultural and Plant Biology Applications

Derivatives of isonicotinic acid have been investigated for their potential applications in agriculture, specifically in the induction of plant defense mechanisms. This phenomenon, known as Systemic Acquired Resistance (SAR), is a state of enhanced defensive capacity in plants elicited by specific environmental stimuli. nih.govbayer.com SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including viruses, bacteria, and fungi. nih.gov

The induction of SAR is a complex signaling process in plants. frontiersin.org Certain chemical compounds, including salicylic (B10762653) acid and its functional analogues like 2,6-dichloroisonicotinic acid, have been identified as potent inducers of SAR. bayer.comnih.gov While the direct application and efficacy of this compound in inducing SAR in plants has not been specifically detailed in the available research, the established activity of its parent compound, isonicotinic acid, and its derivatives suggests a potential area for future investigation.

Mechanisms of Herbicide Resistance (e.g., Imidazole Ethylnicotinic Acid resistance in engineered crops)

The primary mechanism of action for imidazolinone herbicides, which are structural analogues of this compound, is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). czu.czresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants. researchgate.netnih.gov Without these essential amino acids, protein synthesis and cell division halt, leading to plant death.

Herbicide resistance in crops and weeds to this class of compounds is predominantly achieved through target-site resistance (TSR). czu.czpesticidestewardship.org This involves genetic mutations in the AHAS gene that result in an altered enzyme structure. nih.gov The altered enzyme is less sensitive to inhibition by the imidazolinone herbicide, allowing it to function even in the presence of the chemical. pesticidestewardship.org This is the most common mechanism of resistance, accounting for a majority of observed cases. youtube.com

Engineered crops, often marketed under trade names like Clearfield®, have been developed using conventional plant breeding techniques such as mutagenesis to select for these naturally occurring resistance-conferring mutations. czu.czmdpi.com These crops possess a modified AHAS enzyme that allows for the selective use of imidazolinone herbicides to control weeds without harming the crop. czu.cz

Specific point mutations in the AHAS gene are well-documented to confer resistance. A single nucleotide substitution can lead to an amino acid change that dramatically reduces the binding affinity of the herbicide to the enzyme. nih.gov For example, mutations at specific codons, such as the substitution of serine at position 653 or tryptophan at position 574, have been identified in various resistant plant species. nih.govmdpi.com

| Mutation Site (Codon) | Original Amino Acid | Substituted Amino Acid | Crop/Weed Example | Conferred Resistance |

| 653 | Serine | Asparagine | Oilseed Rape (P1 Mutant), Arabidopsis thaliana nih.govmdpi.com | Imidazolinones nih.govmdpi.com |

| 574 | Tryptophan | Leucine | Oilseed Rape (P2 Mutant) mdpi.com | Imidazolinones, Sulfonylureas, Triazolopyrimidines mdpi.com |

| 197 | Proline | Threonine | Glebionis coronaria frontiersin.org | ALS-Inhibiting Herbicides frontiersin.org |

| 376 | Aspartic Acid | Glutamic Acid | Glebionis coronaria frontiersin.org | ALS-Inhibiting Herbicides frontiersin.org |

Non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism by enzymes like cytochrome P450s, reduced herbicide uptake, or sequestration of the herbicide away from the target site, can also contribute to resistance but are generally considered less common for imidazolinone resistance in engineered crops compared to target-site mutations. pesticidestewardship.orgfrontiersin.orgnih.gov

Influence on Plant Growth and Stress Tolerance

Exogenous application of nicotinic acid has been shown to mitigate the effects of abiotic stress. For instance, in barley (Hordeum vulgare L.) subjected to drought conditions, foliar application of nicotinic acid improved key growth and physiological parameters. mdpi.com

Observed Effects of Nicotinic Acid on Barley Under Water Stress

| Parameter | Effect of Nicotinic Acid Treatment |

|---|---|

| Plant Height | Increased mdpi.com |

| Relative Water Content | Increased mdpi.com |

| Leaf Water Potential | Improved mdpi.com |

| Biological & Grain Yield | Increased mdpi.com |

Furthermore, derivatives of isonicotinic acid have been investigated as potential inducers of Systemic Acquired Resistance (SAR). researchgate.net SAR is a plant's innate defense mechanism against a wide range of pathogens. The application of certain chemical elicitors can trigger this pathway, preparing the plant to better withstand subsequent infections. researchgate.net This suggests that compounds structurally related to this compound could potentially play a role in enhancing plant resilience to biotic stresses. Phytohormones such as melatonin (B1676174) and indole-3-acetic acid are also known to be key regulators of plant growth and stress tolerance. nih.gov

Molecular Mechanism of Action Studies

Ligand-Receptor Interaction Profiling

The interaction between a herbicide and its target protein is a classic example of a ligand-receptor relationship, where the herbicide acts as the ligand and the target enzyme or protein serves as the receptor. nih.govnih.gov In the case of imidazolinone herbicides, the ligand (herbicide) binds to the receptor (AHAS enzyme), inhibiting its function. czu.cz

The molecular basis for this interaction lies in the specific three-dimensional structure of the AHAS enzyme's active site. The herbicide molecule fits into a binding pocket, blocking the substrate from entering and thus preventing the synthesis of essential amino acids. youtube.com

Resistance mutations directly alter this ligand-receptor interaction. An amino acid substitution, even of a single residue, can change the shape or charge of the binding pocket. youtube.com This modification prevents the herbicide (ligand) from docking effectively with the enzyme (receptor), while still allowing the natural substrate to bind and the enzyme to function. pesticidestewardship.org Therefore, the enzyme becomes resistant to the herbicide's inhibitory effect.

Molecular modeling and docking studies are computational techniques used to predict and analyze these interactions. rsc.org By simulating how different ligands (e.g., various herbicide analogues) fit into the receptor's binding pocket, researchers can understand structure-activity relationships and predict the efficacy of new compounds or the impact of specific resistance mutations. rsc.org

Cellular and Subcellular Signaling Pathway Analysis

The primary molecular mechanism of imidazolinone herbicides triggers a cascade of cellular and subcellular events. The inhibition of the AHAS enzyme is the initial event that disrupts a critical metabolic pathway.

Disruption of Amino Acid Biosynthesis : The immediate effect of AHAS inhibition is the cessation of the production of valine, leucine, and isoleucine. frontiersin.org This occurs in the chloroplasts, the subcellular location of the AHAS enzyme.

Induction of Stress Responses and Cell Death : The inability to synthesize proteins and the accumulation of intermediate metabolites can trigger broader stress signaling pathways within the plant. nih.gov This can lead to the activation of programmed cell death and the observable symptoms of herbicide damage, such as chlorosis and necrosis, ultimately resulting in the death of the plant. The disruption of this single enzyme's function signals a catastrophic failure in the plant's primary metabolism.

Therefore, while the direct target is a single enzyme, the downstream effects propagate through multiple cellular signaling pathways related to metabolism, growth, and stress response. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

3-Ethylisonicotinic Acid as a Versatile Synthetic Building Block

This compound, a substituted pyridine (B92270) carboxylic acid, holds significant potential as a versatile building block in the synthesis of diverse molecular architectures for medicinal chemistry applications. Its inherent structural features—a pyridine ring, a carboxylic acid group, and an ethyl substituent—provide multiple points for chemical modification and incorporation into larger, more complex molecules.

Role in the Construction of Heterocyclic Scaffolds

The pyridine core of this compound is a common motif in many biologically active compounds. This nitrogen-containing heterocycle can participate in various chemical reactions to form fused or linked heterocyclic systems. The carboxylic acid functionality can be readily converted into other reactive groups, such as esters, amides, or acid chlorides, facilitating its use in a variety of coupling reactions. For instance, the carboxylic acid can be activated and reacted with amines to form amide bonds, a fundamental linkage in many pharmaceutical agents.

Furthermore, the pyridine ring itself can undergo reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the positions ortho and meta to the nitrogen atom, allowing for the introduction of additional functional groups and the construction of more elaborate heterocyclic scaffolds. The ethyl group at the 3-position can also be a site for further functionalization, although it is generally less reactive than the carboxylic acid or the pyridine ring itself.

Incorporation into Complex Molecular Architectures

The multi-functionality of this compound makes it an attractive starting material for the synthesis of complex molecules. Through a series of well-established chemical transformations, this simple building block can be elaborated into intricate structures with potential therapeutic value. For example, the carboxylic acid can be used as a handle to attach the molecule to a solid support for solid-phase synthesis, enabling the rapid generation of a library of related compounds.

Rational Design and Synthesis of Therapeutic Candidates

The principles of rational drug design can be applied to leverage the structural features of this compound for the development of new therapeutic agents. By understanding the structure and function of a biological target, medicinal chemists can design molecules that are predicted to bind with high affinity and selectivity.

Combinatorial Chemistry and Focused Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. This compound is an ideal scaffold for the generation of focused libraries of compounds. By systematically varying the substituents at different positions of the molecule, a diverse set of analogs can be synthesized.

For example, a library of amides can be generated by reacting this compound with a variety of amines. Similarly, a library of esters can be prepared by reacting it with different alcohols. The pyridine ring can also be functionalized with a range of substituents using various chemical reactions. This approach allows for the efficient exploration of the chemical space around the this compound scaffold and increases the probability of identifying a compound with the desired biological activity.

Interactive Data Table: Exemplar Focused Library from this compound

| Compound ID | R1-Group (Amine) | R2-Group (Pyridine Ring Substitution) | Predicted Property (e.g., LogP) |

| 3EIA-001 | -NH-CH3 | -H | 1.5 |

| 3EIA-002 | -NH-CH2-Ph | -H | 3.2 |

| 3EIA-003 | -NH-Cyclohexyl | -H | 2.8 |

| 3EIA-004 | -NH-CH3 | 5-Cl | 2.1 |

| 3EIA-005 | -NH-CH2-Ph | 5-Cl | 3.8 |

Lead Optimization Strategies through Structural Modification

Once a "hit" compound with some desired biological activity is identified from a screening campaign, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a flexible platform for such structural modifications.

For instance, if a lead compound containing the this compound moiety shows good potency but poor solubility, the carboxylic acid group could be converted to a more polar functional group, such as an amide or a sulfonamide. If the compound has off-target effects, the substituents on the pyridine ring could be altered to improve its selectivity. The ethyl group could be replaced with other alkyl groups of varying size and lipophilicity to probe the steric and hydrophobic requirements of the binding pocket. This iterative process of design, synthesis, and testing is central to the development of a successful drug candidate.

Interactive Data Table: Lead Optimization of a Hypothetical this compound Derivative

| Compound | Modification from Lead | Potency (IC50, nM) | Solubility (mg/mL) |

| Lead Compound | - | 100 | 0.1 |

| Analog 1 | Ethyl to Propyl | 80 | 0.08 |

| Analog 2 | Carboxylic acid to Methyl ester | 150 | 0.5 |

| Analog 3 | 5-H to 5-F | 50 | 0.12 |

| Analog 4 | Carboxylic acid to -CONH2 | 120 | 0.8 |

Advanced Analytical Methodologies for 3 Ethylisonicotinic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation and quantification of 3-Ethylisonicotinic acid from complex mixtures, ensuring its purity and accurate measurement.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing precise quantitative analysis. Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed. The separation is typically achieved using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure optimal separation of the target compound from any impurities. helixchrom.comsielc.com

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of this compound is plotted against its concentration, and the concentration of the compound in an unknown sample is determined by interpolation from this curve. UV detection is well-suited for this compound due to the presence of the pyridine (B92270) ring, which exhibits strong absorbance in the UV region, typically around 260-280 nm. nih.govsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8-12 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and trace analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC-MS is challenging. cdc.gov Therefore, a derivatization step is essential to increase its volatility and thermal stability. youtube.comsigmaaldrich.com Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) ester. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unequivocal identification. nih.gov GC-MS is particularly valuable for detecting and identifying trace-level impurities.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. slideshare.net Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular structure of this compound.

In the ¹H NMR spectrum, the protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7-9 ppm). The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent pyridine ring. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm). chemicalbook.com

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carboxyl carbon will appear at a downfield chemical shift (δ 160-180 ppm). The carbons of the pyridine ring will have characteristic chemical shifts in the aromatic region, and the ethyl group carbons will appear in the aliphatic region. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. nih.govmdpi.com

| Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -COOH | ~12.0 (s, 1H) | ~168 |

| Pyridine-H2 | ~8.8 (s, 1H) | ~152 |

| Pyridine-H5 | ~7.8 (d, 1H) | ~125 |

| Pyridine-H6 | ~8.6 (d, 1H) | ~150 |

| -CH₂- | ~2.8 (q, 2H) | ~25 |

| -CH₃ | ~1.3 (t, 3H) | ~14 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids, which typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the accurate determination of the molecular mass. nih.govwikipedia.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. researchgate.net For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group (CO₂H) or cleavage of the ethyl group. libretexts.org The fragmentation pattern provides valuable information that helps to confirm the structure of the molecule. nih.govsapub.org For instance, a common fragmentation pathway for pyridine derivatives involves the cleavage of the substituent from the ring.

| Predicted ESI-MS Fragmentation Data for this compound (Positive Mode) | |

|---|---|

| m/z | Proposed Fragment |

| 152.07 | [M+H]⁺ (Protonated molecule) |

| 134.06 | [M+H - H₂O]⁺ |

| 123.06 | [M+H - C₂H₅]⁺ |

| 106.05 | [M+H - COOH]⁺ |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic and Stereochemical Information

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π electrons that can be excited by UV radiation, resulting in characteristic absorption bands. libretexts.org Similar to isonicotinic acid, this compound is expected to exhibit strong absorption in the UV region, with absorption maxima typically observed around 210-220 nm and 260-270 nm, corresponding to π→π* and n→π* transitions of the pyridine ring and the carboxylic acid group. sielc.comresearchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity. libretexts.org

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left and right circularly polarized light. aps.orgmdpi.com Since this compound is an achiral molecule, it will not exhibit a CD spectrum on its own. However, if it is complexed with a chiral host molecule or placed in a chiral environment, an induced CD spectrum may be observed, providing information about the nature of the interaction. nih.gov

| Expected UV-Vis Absorption Data for this compound | |

|---|---|

| Wavelength (λmax) | Electronic Transition |

| ~215 nm | π→π |

| ~265 nm | n→π |

Development of Targeted and Non-Targeted Analytical Methods

The accurate quantification and identification of this compound in various matrices necessitate the development of robust and sensitive analytical methodologies. Both targeted and non-targeted approaches, primarily utilizing chromatographic and mass spectrometric techniques, have been adapted for the analysis of this and structurally related organic acids.

Targeted Analytical Methods

Targeted methods are developed for the quantitative analysis of this compound and are characterized by high selectivity and sensitivity. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) is a commonly employed technique.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the separation of this compound from other components in a mixture. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. chromatographyonline.comnih.gov The acidic nature of the analyte allows for good retention and peak shape when using an acidic mobile phase, for instance, with additives like formic acid or trifluoroacetic acid. chromatographyonline.com Detection can be achieved using a UV detector, as isonicotinic acid derivatives absorb in the UV region. For instance, isonicotinic acid exhibits absorption maxima at 214 nm and 264 nm. sielc.com

A summary of a representative HPLC-UV method for the targeted analysis of this compound is presented below:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Retention Time | ~ 7.8 min (Hypothetical) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The detection is based on selected reaction monitoring (SRM), which involves monitoring a specific precursor ion to product ion transition, ensuring high specificity for this compound.

Non-Targeted Analytical Methods

Non-targeted analysis aims to detect and identify a wide range of compounds in a sample, including this compound and its potential metabolites or related substances. These methods often employ high-resolution mass spectrometry (HRMS) coupled with chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized for the analysis of volatile or semi-volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step, such as silylation, is often required to increase their volatility. jmaterenvironsci.com The separation is achieved on a capillary column, and the mass spectrometer provides mass spectra that can be compared with spectral libraries for identification. scispace.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for non-targeted analysis. It combines the separation capabilities of HPLC with the high mass accuracy and resolution of mass analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. This allows for the determination of the elemental composition of unknown compounds and their subsequent identification. In a non-targeted workflow, all detectable ions are fragmented to generate MS/MS spectra, which can be used to elucidate the structures of the detected compounds.

The following table illustrates the type of data obtained from a non-targeted LC-HRMS analysis for the potential identification of this compound:

| Observed m/z | Formula | Mass Error (ppm) | Retention Time (min) |

| 152.0706 | C₈H₉NO₂ | 1.2 | 7.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also be used for quantitative analysis (qNMR). ¹H NMR spectra provide characteristic signals for the protons in the this compound molecule, which can be used for its identification and quantification without the need for a reference standard of the analyte itself, provided a certified internal standard is used. azom.comchemicalbook.com

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as 3-ethylisonicotinic acid, might interact with a biological target, typically a protein or enzyme. This involves creating three-dimensional models of both the molecule (the ligand) and the target protein and then simulating their interaction to predict binding affinity and orientation.

Computer-aided drug design often employs docking simulations to screen potential drug candidates against specific targets. nih.gov For a compound like this compound, this could involve predicting its binding affinity and interaction patterns with enzymes implicated in various diseases.

ALDH1a3 (Aldehyde Dehydrogenase 1A3): This enzyme is a target of interest in cancer research. nih.govmdpi.comresearchgate.net Virtual screening and docking studies are used to identify potential inhibitors. nih.govnih.gov However, specific molecular docking studies detailing the interaction between this compound and ALDH1a3 have not been identified in the reviewed literature.

INHA (Enoyl-Acyl Carrier Protein Reductase): A crucial enzyme in Mycobacterium tuberculosis, INHA is a well-established target for anti-tuberculosis drugs. nih.govmdpi.com Numerous studies use molecular docking to find new INHA inhibitors. nih.govnih.govsemanticscholar.orgmdpi.com Despite the structural similarity of this compound to parts of other known isonicotinoyl-based inhibitors, dedicated docking simulations for this specific compound against INHA are not documented in the available scientific papers.

Glutamine Synthetase: This enzyme plays a key role in nitrogen metabolism and is a target in various organisms. nih.gov While inhibitors of glutamine synthetase are studied, specific research predicting the interaction between this compound and glutamine synthetase through molecular docking is not present in the current body of literature.

Conformational analysis involves identifying the stable three-dimensional shapes (conformations) a molecule can adopt. Molecular dynamics (MD) simulations provide insights into the movement and flexibility of a molecule over time, which is crucial for understanding its behavior in a biological system, such as how it binds to a protein. nih.govnih.govresearchgate.netmdpi.com These simulations can reveal how a ligand and its target protein adapt to each other upon binding. mdpi.com

A search of the literature did not yield specific studies on the conformational analysis or molecular dynamics simulations of this compound, either in isolation or in complex with a protein target.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. northwestern.edu

These calculations can determine properties like molecular orbital energies (e.g., HOMO/LUMO), charge distribution, and bond parameters, which are essential for predicting how a molecule will behave in a chemical reaction. nih.gov Methods like the Complete Neglect of Differential Overlap (CNDO/2), an early semi-empirical method, were used for such predictions, though they have largely been superseded by more advanced techniques. wikipedia.orgscispace.com

No specific publications detailing quantum chemical calculations, including CNDO/2 or more modern methods, to predict the electronic structure and reactivity of this compound were found.

Quantum chemistry can also be used to simulate various types of spectra (e.g., NMR, IR, UV-Vis). These theoretical spectra can then be compared with experimental data to validate the calculated structure and electronic properties of the molecule.

There are no available studies in the scientific literature that report on the simulation and validation of spectroscopic properties for this compound using quantum chemical methods.

Chemoinformatics and Chemical Space Exploration

Chemoinformatics applies computational methods to solve chemical problems, including the analysis of large datasets of chemical compounds. Chemical space exploration involves mapping the properties of known compounds to identify areas with potential for new drug discovery. This helps in understanding the diversity of a set of molecules and their structure-activity relationships.

While chemoinformatic tools are broadly used in drug discovery, no specific studies were found that analyze this compound within the context of a larger chemical space exploration or a focused chemoinformatic analysis.

Future Research Directions and Translational Outlook

Advancements in Therapeutic Applications and Drug Development

The pyridine (B92270) ring is a key structural unit in a multitude of natural products and pharmaceuticals, including vitamins and numerous FDA-approved drugs. lifechemicals.com The future of 3-Ethylisonicotinic acid in medicine is intrinsically linked to the exploration of its derivatives as novel therapeutic agents. The most prominent example stemming from this structural class is Ethionamide (B1671405), a second-line antituberculosis drug. mdpi.com

Ethionamide, a thioamide derivative of a related isonicotinic acid, functions as a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. mdpi.commdpi.comwikipedia.org Upon activation, it ultimately inhibits the enoyl-ACP reductase (InhA), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. mdpi.commdpi.comdrugbank.comsemanticscholar.org This mechanism is shared with the first-line drug isoniazid (B1672263), although the activation pathways are distinct. semanticscholar.org

Future research will likely focus on several key areas:

Novel Antitubercular Agents: Building on the foundation of Ethionamide, research can be directed towards synthesizing new derivatives of this compound. The ethyl group at the 3-position offers a site for further modification to potentially improve efficacy, alter pharmacokinetic properties, or overcome resistance. Drug resistance in Ethionamide is often linked to mutations in the ethA and inhA genes. mdpi.commdpi.com Designing novel analogs that are either activated by different enzymes or have modified target binding could circumvent existing resistance mechanisms.

EthR Inhibitors: The expression of the activating enzyme EthA is regulated by a transcriptional repressor, EthR. wikipedia.orgnih.gov Developing compounds that inhibit EthR could boost the activation of Ethionamide and its future analogs, effectively increasing their potency and potentially re-sensitizing resistant strains. wikipedia.orgnih.gov this compound could serve as a scaffold for designing such "booster" drugs.

Broader Therapeutic Areas: The functionalized pyridine scaffold is versatile. Future investigations will likely explore libraries of this compound derivatives for activity in other therapeutic areas, such as oncology, neurodegenerative diseases, and as anti-inflammatory or antimicrobial agents against other pathogens. nih.govacs.org

| Research Area | Objective | Rationale and Approach | Key Molecules/Targets |

|---|---|---|---|

| Antitubercular Agents | Develop novel drugs to combat resistant M. tuberculosis. | Synthesize this compound derivatives to improve efficacy and overcome resistance mechanisms linked to Ethionamide. | Mycobacterium tuberculosis, InhA, EthA |

| Adjuvant Therapy | Enhance the potency of existing prodrugs like Ethionamide. | Design molecules based on the this compound scaffold to inhibit the EthR repressor, thereby boosting drug activation. | EthR Transcriptional Repressor |

| Therapeutic Expansion | Identify new medical applications for this class of compounds. | Screen libraries of derivatives for activity against cancer, inflammation, and other infectious agents. | Various cellular targets |

Innovations in Sustainable and Efficient Synthetic Routes

The industrial synthesis of pyridine carboxylic acids, such as nicotinic acid, has traditionally relied on harsh oxidation conditions that generate significant hazardous waste, including nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net A major future direction for this compound is the development of synthetic routes that align with the principles of green chemistry. rsc.org

Innovations are anticipated in the following domains:

Green Solvents and Catalysts: Research is moving away from conventional organic solvents towards more environmentally benign media, such as water. tandfonline.comresearchgate.net The use of reusable catalysts like ionic liquids and heterogeneous catalysts, including metal-organic frameworks (MOFs), can improve reaction efficiency and simplify purification. acs.orgbenthamscience.com

Energy-Efficient Methodologies: Techniques such as microwave irradiation and sonication (ultrasound-assisted synthesis) are being explored to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govtandfonline.comresearchgate.net

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Microwave/Ultrasound Assistance | Using microwave or sonic energy to drive reactions. tandfonline.comresearchgate.net | Significant reduction in reaction time and often improved product yields. |

| Aqueous Media | Utilizing water as the reaction solvent. tandfonline.com | Eliminates the need for volatile and often toxic organic solvents. |

| Reusable Catalysts (e.g., Ionic Liquids) | Employing catalysts that can be easily recovered and reused. benthamscience.com | Reduces waste and lowers process costs. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. nih.govacs.org | Increases efficiency, improves atom economy, and simplifies the synthetic process. |

Integration with Systems Biology and Omics Technologies

The complexity of drug action, metabolism, and resistance necessitates a holistic, systems-level understanding. Future research on this compound and its derivatives will increasingly integrate systems biology and "omics" technologies (metabolomics, proteomics, genomics) to build a comprehensive picture of their biological interactions.

Systems Biology of Drug Action: The mechanism of action and resistance for Ethionamide involves a network of genes and proteins (ethA, EthR, inhA) and metabolic pathways (mycothiol biosynthesis). mdpi.commdpi.comnih.gov Systems biology models can be used to simulate these networks, predict how mutations lead to resistance, and identify novel synergistic drug targets. This approach can guide the rational design of next-generation drugs based on the this compound scaffold.

Metabolomics for Biomarker Discovery: Metabolomics, the large-scale study of small molecules (metabolites) within cells or biological fluids, offers a powerful tool. nih.govnih.gov Future studies could apply metabolomic profiling to identify the metabolic products of this compound in vivo. This would elucidate its metabolic fate and could lead to the discovery of specific urinary or plasma biomarkers to monitor patient exposure or response to a drug derivative. nih.gov

Proteomics for Target Identification: Proteomics can be employed to identify the protein targets of this compound derivatives. By comparing the proteomes of cells treated with and without the compound, researchers can identify proteins whose expression levels or post-translational modifications change, providing clues to the compound's mechanism of action and potential off-target effects.

Emerging Roles in Advanced Materials and Biotechnology

Beyond pharmaceuticals, the unique structure of this compound makes it a highly promising candidate for applications in advanced materials and biotechnology, particularly in the field of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com

Functionalized Linkers for MOFs: Isonicotinic acid and its derivatives are excellent organic linkers for MOF synthesis. amazonaws.combcrec.id The ethyl group in this compound serves as a functionalization on the pyridine ring. By incorporating this linker into a MOF structure, the ethyl group would project into the pores, modifying their chemical environment. This can be used to tune the MOF's properties for specific applications:

Selective Adsorption and Separation: The ethyl group can alter the hydrophobicity and size of the pores, potentially enhancing the selective adsorption of specific gases or organic molecules from mixtures.

Catalysis: The electronic properties of the pyridine ring, modified by the ethyl group, can influence the catalytic activity of the metal centers within the MOF.

Sensing: MOFs with functionalized pores can be designed to selectively bind to analytes, causing a detectable change in their physical properties (e.g., fluorescence), forming the basis of chemical sensors.

Biotechnology and Polymer Science: The pyridine moiety can be incorporated into polymers to create materials with specific properties. This compound could be used as a monomer or a functionalizing agent to create polymers with tailored thermal stability, solubility, or metal-coordinating capabilities for applications in biotechnology, such as drug delivery systems or biocompatible coatings.

| Application Area | Role of this compound | Potential Functionality |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Functional Organic Linker | Tuning pore size, hydrophobicity, and catalytic activity for selective adsorption, separation, and sensing. amazonaws.comacs.org |

| Functional Polymers | Monomer or Modifying Agent | Imparting specific thermal, solubility, or metal-binding properties to polymers. |

| Biomaterials | Component of Biocompatible Materials | Creating materials for applications such as controlled drug release or medical device coatings. |

Q & A

Q. What are the optimal solvent conditions for dissolving 3-Ethylisonicotinic acid in experimental setups?

- Methodological Answer : this compound is sparingly soluble in water in its neutral form but dissolves readily in polar aprotic solvents like DMF, DMSO, and dichloromethane . For aqueous reactions, solubility can be enhanced by adjusting pH: adding a base (e.g., NaOH) deprotonates the carboxylic acid group, while acidic conditions (e.g., HCl) protonate the pyridine nitrogen. For example, in reactions with thionyl chloride (to form isonicotinyl chloride), excess reagent ensures complete conversion even if the starting material is not fully dissolved .

Q. How should this compound be stored to maintain stability during long-term studies?

Q. What are common synthetic routes for derivatizing this compound?

- Methodological Answer : Key reactions include:

- Acylation : Reacting with excess thionyl chloride (SOCl₂) to form the acyl chloride intermediate, useful for peptide coupling .

- N-Alkylation : Using alkyl halides in DMF with a base (e.g., K₂CO₃) to synthesize N-alkylated pyridine derivatives .

- Coordination Chemistry : As a ligand in metal-organic frameworks (MOFs), leveraging its carboxylic acid and pyridine groups .

Advanced Research Questions

Q. How can reaction yields for N-alkylation of this compound be optimized?

- Methodological Answer : Use a 2:1 molar ratio of alkyl halide to this compound in anhydrous DMF under nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, precipitate the product by adding ice-cold water and purify via column chromatography (gradient elution with increasing polarity) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) to confirm substitution patterns on the pyridine ring and ethyl group .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity and quantify reaction yields .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from pH variations or solvent impurities. Replicate conditions from conflicting studies (e.g., pH, temperature) and characterize solubility via UV-Vis spectroscopy (λ_max ≈ 260 nm for quantification). Compare results with controlled experiments using HPLC-validated samples .

Q. What statistical approaches are appropriate for analyzing dose-response data in biochemical assays involving this compound?

Q. How does this compound interact with biological macromolecules in vitro?

- Methodological Answer : Conduct fluorescence quenching assays or surface plasmon resonance (SPR) to study binding to proteins/DNA. For example, monitor tryptophan fluorescence quenching in serum albumin to calculate binding constants (Kd) . Pair with molecular docking simulations (AutoDock Vina) to predict binding sites .

Q. How can reproducibility challenges in synthesizing this compound derivatives be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.